4-Hydrazinyl-6-methylpyrimidine
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Overview
Description
4-Hydrazinyl-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H8N4. It is a derivative of pyrimidine, which is an important electron-rich aromatic heterocycle. Pyrimidines are critical components of DNA and RNA and have widespread therapeutic applications due to their synthetic accessibility and structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinyl-6-methylpyrimidine can be synthesized through various methods. One common approach involves the hydrazinolysis of thiol derivatives. For instance, hydrazinolysis of thiol 26 with hydrazine hydrate in ethanol under reflux conditions can afford 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydrazinyl group, to form various substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for hydrazinolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve reflux in ethanol or other suitable solvents .
Major Products
Major products formed from these reactions include various substituted pyrimidines, oxo derivatives, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydrazinyl-6-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydrazinyl-6-methylpyrimidine include other pyrimidine derivatives such as:
- 2-Hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles
- 4,6-Dichloro-2-methylthiopyrimidine
Uniqueness
This compound is unique due to its specific hydrazinyl and methyl substitutions, which confer distinct reactivity and biological activity compared to other pyrimidine derivatives. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
(6-methylpyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-5(9-6)8-3-7-4/h2-3H,6H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHXGZANIHORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878806 |
Source
|
Record name | 4-Hydrazino-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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